Cas no 34293-24-8 (2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one)
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one Chemical and Physical Properties
Names and Identifiers
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- 4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl-
- 2-amino-1-methyl-4H-imidazol-5-one
- 2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one
- DTXSID90453743
- 34293-24-8
- AKOS006349291
- SCHEMBL2660666
- EN300-303747
- 2-Amino-1-methyl-1H-imidazol-5(4H)-one
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- MDL: MFCD19216657
- Inchi: 1S/C4H7N3O/c1-7-3(8)2-6-4(7)5/h2H2,1H3,(H2,5,6)
- InChI Key: YGOBAQVJSUDQFU-UHFFFAOYSA-N
- SMILES: O=C1CN=C(N)N1C
Computed Properties
- Exact Mass: 113.05901
- Monoisotopic Mass: 113.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 58.7Ų
Experimental Properties
- PSA: 58.69
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-303747-0.05g |
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one |
34293-24-8 | 0.05g |
$624.0 | 2023-09-05 | ||
| Enamine | EN300-303747-0.1g |
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one |
34293-24-8 | 0.1g |
$653.0 | 2023-09-05 | ||
| Enamine | EN300-303747-0.25g |
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one |
34293-24-8 | 0.25g |
$683.0 | 2023-09-05 | ||
| Enamine | EN300-303747-0.5g |
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one |
34293-24-8 | 0.5g |
$713.0 | 2023-09-05 | ||
| Enamine | EN300-303747-1.0g |
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one |
34293-24-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-303747-2.5g |
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one |
34293-24-8 | 2.5g |
$1454.0 | 2023-09-05 | ||
| Enamine | EN300-303747-5.0g |
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one |
34293-24-8 | 5.0g |
$2152.0 | 2023-02-26 | ||
| Enamine | EN300-303747-10.0g |
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one |
34293-24-8 | 10.0g |
$3191.0 | 2023-02-26 | ||
| Enamine | EN300-303747-1g |
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one |
34293-24-8 | 1g |
$743.0 | 2023-09-05 | ||
| Enamine | EN300-303747-5g |
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one |
34293-24-8 | 5g |
$2152.0 | 2023-09-05 |
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one
Comprehensive Overview of 2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 34293-24-8): Properties, Applications, and Research Insights
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 34293-24-8) is a heterocyclic organic compound with a unique molecular structure that has garnered significant interest in pharmaceutical and biochemical research. This compound, often referred to by its systematic name or CAS number, belongs to the imidazole family, a class of compounds known for their diverse biological activities. The presence of both amino and methyl functional groups in its structure makes it a versatile intermediate in synthetic chemistry and drug development.
Recent studies have highlighted the potential of 2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one in the development of novel therapeutic agents. Researchers are particularly interested in its role as a precursor for small-molecule inhibitors and enzyme modulators, which are critical in targeting metabolic pathways and signaling cascades. Its structural similarity to naturally occurring imidazole derivatives further enhances its relevance in medicinal chemistry, where it is explored for applications in anti-inflammatory and neuroprotective drug candidates.
From a chemical perspective, 2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one exhibits notable stability under standard laboratory conditions, making it suitable for various synthetic transformations. Its solubility in polar solvents like water and ethanol facilitates its use in aqueous reaction systems, a feature highly valued in green chemistry initiatives. The compound's melting point and spectroscopic properties have been well-documented, aiding in its identification and purity assessment during synthesis.
In the context of drug discovery, this compound has been investigated for its potential to interact with biological targets such as kinases and G-protein-coupled receptors (GPCRs). Its pharmacophore features align with the structural requirements for binding to these targets, making it a promising scaffold for lead optimization. Additionally, its low toxicity profile in preliminary studies has spurred further exploration in preclinical models.
The growing demand for sustainable synthesis methods has also brought attention to 2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one. Researchers are developing catalyzed reactions and microwave-assisted techniques to improve its production efficiency while minimizing environmental impact. These advancements align with the broader industry shift toward green chemistry and circular economy principles.
Beyond pharmaceuticals, 2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one finds applications in material science, particularly in the design of functional polymers and coordination complexes. Its ability to act as a ligand in metal-organic frameworks (MOFs) has opened new avenues for creating advanced materials with tailored properties. This interdisciplinary relevance underscores its importance in both academic and industrial research.
For researchers and manufacturers, sourcing high-quality 2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 34293-24-8) is critical. Reputable suppliers provide detailed analytical certificates and safety data sheets to ensure compliance with regulatory standards. The compound's storage conditions and handling guidelines are equally important to maintain its integrity and performance in downstream applications.
In summary, 2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one represents a multifaceted compound with broad utility in drug development, material science, and sustainable chemistry. Its unique structural attributes and functional versatility continue to inspire innovative research across multiple disciplines. As scientific understanding evolves, this compound is poised to play an even greater role in addressing contemporary challenges in health and technology.
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